2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one
Beschreibung
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one is a synthetic organic molecule characterized by a propan-1-one backbone substituted with two distinct functional groups:
A 2H-1,3-benzodioxol-5-yloxy moiety, which incorporates a methylenedioxy ring system fused to a benzene ring.
A 3-(ethanesulfonyl)azetidin-1-yl group, comprising a four-membered azetidine ring with an ethanesulfonyl substituent. The sulfonyl group is strongly electron-withdrawing, which may influence the compound’s solubility, metabolic stability, and electronic properties compared to simpler amino substituents in analogs .
The molecular formula is C₁₆H₁₉NO₆S (molecular weight: 353.39 g/mol).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-ethylsulfonylazetidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-3-23(18,19)12-7-16(8-12)15(17)10(2)22-11-4-5-13-14(6-11)21-9-20-13/h4-6,10,12H,3,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYSQYJXSVUQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C(C)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of suitable amines with epoxides or through cyclization reactions involving haloalkylamines.
Linking the Moieties: The benzo[d][1,3]dioxole and azetidine moieties are linked through a propanone chain, often using alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the propanone chain.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or hydrocarbons.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic imaging or assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one with structurally related compounds, focusing on substituents, molecular properties, and reported activities:
Key Structural and Functional Differences:
Substituent Chemistry: The target compound’s ethanesulfonyl-azetidine group contrasts with the alkylamino (methyl, ethyl) substituents in methylone, ethylone, and 4-MEC. The benzodioxol-5-yloxy group replaces the benzodioxol-5-yl moiety in cathinones, introducing an ether linkage. This may alter π-π stacking interactions with receptors compared to direct aryl bonding .
Conformational Effects: The azetidine ring introduces ring strain (four-membered cyclic amine), which could restrict conformational flexibility compared to the linear ethylamino groups in ethylone or N-methylethylone. This might reduce affinity for monoamine transporters (e.g., serotonin, dopamine) commonly targeted by cathinones .
Pharmacological Predictions: While methylone and ethylone act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), the target compound’s sulfonamide-azetidine group may shift activity toward selective receptor modulation or enzyme inhibition, though experimental validation is required .
Data Limitations:
No experimental data (e.g., binding assays, solubility, toxicity) for the target compound are available in the provided evidence. Predictions are based on structural analogs and substituent chemistry.
Research Implications
The unique combination of a benzodioxoloxy group and sulfonamide-azetidine in the target compound warrants further investigation:
- Synthetic Challenges: The azetidine ring and sulfonyl group may complicate synthesis compared to cathinones, requiring advanced methods for regioselective functionalization .
- Therapeutic Potential: Sulfonamides are prevalent in FDA-approved drugs (e.g., antibiotics, COX-2 inhibitors). This compound could be explored for anti-inflammatory or antimicrobial applications, diverging from traditional stimulant cathinones .
Biologische Aktivität
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one
- Molecular Formula : C15H19N3O4S
- Molecular Weight : 341.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter the pharmacokinetics of other drugs.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation in vivo.
Study on Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function following induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage in brain tissues.
Clinical Trials
Currently, there are ongoing clinical trials assessing the safety and efficacy of this compound in treating various conditions, including neurodegenerative diseases and chronic inflammatory disorders. Preliminary results from phase I trials indicate good tolerability and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
